molecular formula C12H12N2O B6240979 N-(1-cyano-2-phenylethyl)prop-2-enamide CAS No. 2411240-61-2

N-(1-cyano-2-phenylethyl)prop-2-enamide

Cat. No. B6240979
CAS RN: 2411240-61-2
M. Wt: 200.2
InChI Key:
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Description

N-(1-cyano-2-phenylethyl)prop-2-enamide (N-CPE) is an important organic compound that is widely used in both scientific research and industrial applications. The compound has a wide variety of uses, ranging from being used as a solvent to being used as a catalyst in organic synthesis. N-CPE has been studied extensively in recent years, and its properties and applications have been extensively documented.

Scientific Research Applications

N-(1-cyano-2-phenylethyl)prop-2-enamide has a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reactions such as the Knoevenagel condensation reaction, and as a solvent in reactions such as the reaction of acrylonitrile and phenylacetic acid. N-(1-cyano-2-phenylethyl)prop-2-enamide has also been used to study the mechanism of action of enzymes and other proteins, as it has been shown to be a potent inhibitor of the enzyme cytochrome P450. In addition, N-(1-cyano-2-phenylethyl)prop-2-enamide has been used to study the biochemical and physiological effects of drugs, as it has been shown to be a potent inhibitor of the enzyme cytochrome P450.

Mechanism of Action

N-(1-cyano-2-phenylethyl)prop-2-enamide acts as an inhibitor of the enzyme cytochrome P450, which is the enzyme responsible for the metabolism of many drugs and other compounds. N-(1-cyano-2-phenylethyl)prop-2-enamide binds to the active site of the enzyme, preventing it from catalyzing the reaction. This leads to a decrease in the metabolism of the drug or compound, resulting in an increased concentration of the drug or compound in the body.
Biochemical and Physiological Effects
N-(1-cyano-2-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, N-(1-cyano-2-phenylethyl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in an increased concentration of the drug in the body. In addition, N-(1-cyano-2-phenylethyl)prop-2-enamide has been shown to have anti-inflammatory and anti-oxidant effects, and to modulate the activity of various proteins involved in the immune response.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-cyano-2-phenylethyl)prop-2-enamide in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of drugs. This allows researchers to study the effects of drugs on biochemical and physiological processes without having to worry about the metabolism of the drug. However, N-(1-cyano-2-phenylethyl)prop-2-enamide can also be toxic at high concentrations, so it is important to use the compound carefully in laboratory experiments.

Future Directions

The use of N-(1-cyano-2-phenylethyl)prop-2-enamide in scientific research is still in its early stages, and there are many potential future directions for the compound. One potential direction is the use of N-(1-cyano-2-phenylethyl)prop-2-enamide in drug development, as it has been shown to be a potent inhibitor of the enzyme cytochrome P450. Additionally, N-(1-cyano-2-phenylethyl)prop-2-enamide could be used to study the biochemical and physiological effects of drugs, as well as the mechanisms of action of enzymes and other proteins. Finally, N-(1-cyano-2-phenylethyl)prop-2-enamide could be used to study the effects of drugs on the immune system, as it has been shown to modulate the activity of various proteins involved in the immune response.

Synthesis Methods

N-(1-cyano-2-phenylethyl)prop-2-enamide can be synthesized from a variety of starting materials, including acrylonitrile, ethyl cyanoacetate, and phenylacetic acid. The most common method for synthesizing N-(1-cyano-2-phenylethyl)prop-2-enamide is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde and an acid chloride in the presence of a base. This reaction is often carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods for synthesizing N-(1-cyano-2-phenylethyl)prop-2-enamide include the reaction of ethyl cyanoacetate with phenylacetic acid in the presence of sodium hydroxide, and the reaction of acrylonitrile and phenylacetic acid in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-cyano-2-phenylethyl)prop-2-enamide involves the reaction of prop-2-enoyl chloride with N-(1-cyano-2-phenylethyl)amine in the presence of a base.", "Starting Materials": [ "Prop-2-enoyl chloride", "N-(1-cyano-2-phenylethyl)amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add prop-2-enoyl chloride dropwise to a solution of N-(1-cyano-2-phenylethyl)amine in anhydrous dichloromethane at 0°C.", "Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2411240-61-2

Product Name

N-(1-cyano-2-phenylethyl)prop-2-enamide

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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